N-(4-bromophenyl)-7H-purin-6-amine
Description
Significance of the Purine (B94841) Scaffold in Drug Discovery and Development
The purine scaffold, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a cornerstone of medicinal chemistry. Its significance stems from its central role in a multitude of biological processes, making it an ideal template for the development of molecules that can interact with and modulate biological targets.
Purine derivatives are a diverse group of compounds that have demonstrated a wide spectrum of biological activities. nih.gov They are integral to the structure of DNA and RNA (in the form of adenine (B156593) and guanine), cellular energy currency (adenosine triphosphate, ATP), and signaling molecules (cyclic adenosine (B11128) monophosphate, cAMP). This natural involvement in key cellular functions provides a strong rationale for their use as a basis for drug design. Both natural and synthetic purine derivatives have been shown to possess anticancer, antiviral, anti-inflammatory, antimicrobial, and cardiovascular-modulating properties. nih.gov
The versatility of the purine scaffold has been harnessed to develop a number of clinically successful drugs. nih.gov For instance, purine analogs are used as antimetabolites in cancer chemotherapy, disrupting the synthesis of nucleic acids in rapidly dividing cancer cells. They also form the basis of antiviral medications that inhibit viral replication. nih.gov Furthermore, the ability of purine derivatives to interact with a wide range of enzymes and receptors has led to their investigation for the treatment of neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. The development of kinase inhibitors, many of which are based on the purine scaffold, has revolutionized the treatment of various cancers.
Contextualizing N-(4-bromophenyl)-7H-purin-6-amine as a Purine-Derived Compound
This compound emerges from the rich chemical space of purine derivatives, distinguished by its specific substitutions that are predicted to influence its biological activity.
From a structural standpoint, this compound is classified as a 6-substituted purine. Specifically, it is an N6-substituted adenine analog, where a 4-bromophenyl group is attached to the C6-amino group of the purine core. The systematic name, this compound, precisely describes this arrangement. The "7H" designation indicates that the hydrogen atom on the purine's imidazole ring is located at the N7 position, which is one of the possible tautomeric forms. This specific substitution pattern is crucial as it can significantly impact the molecule's ability to bind to target proteins.
While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, its structural features suggest potential avenues for investigation in medicinal chemistry. The presence of the purine core immediately points towards its potential as an inhibitor of enzymes that utilize purine-based substrates, such as kinases and polymerases.
The 4-bromophenyl substituent is of particular interest. The bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This could potentially enhance the compound's affinity and selectivity for its biological target. Furthermore, the lipophilicity imparted by the bromophenyl group can influence the compound's pharmacokinetic properties, such as cell membrane permeability.
Given the known anticancer and kinase inhibitory activities of many 6-anilinopurine (B17677) derivatives, it is plausible that this compound could exhibit similar properties. Structure-activity relationship studies on related compounds have shown that the nature and position of substituents on the phenyl ring can dramatically affect biological activity. Therefore, this compound represents a valuable data point in the broader exploration of this chemical class for therapeutic applications. Further research is warranted to synthesize and evaluate this compound to determine its specific biological profile and potential as a lead compound in drug development.
Structure
3D Structure
Properties
Molecular Formula |
C11H8BrN5 |
|---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8BrN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) |
InChI Key |
LWCIEXKSKVSIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for N 4 Bromophenyl 7h Purin 6 Amine and Analogous Purines
Strategies for Purine (B94841) Ring System Construction
The synthesis of the purine ring, a fused pyrimidine (B1678525) and imidazole (B134444) ring system, can be achieved through various methodologies. rsc.orgrsc.org These can be broadly categorized into the construction of the purine core from acyclic or monocyclic precursors and the functionalization of a pre-existing purine skeleton. rsc.orgrsc.org
Cyclization Approaches from Precursor Molecules
The de novo synthesis of the purine ring often involves the cyclization of appropriately substituted pyrimidine or imidazole precursors. rsc.orgresearchgate.net This approach allows for the introduction of desired substituents at specific positions of the purine core.
From Pyrimidine Derivatives: A common strategy involves the use of 4,5-diaminopyrimidines. youtube.com Cyclization of these precursors with various one-carbon sources, such as formic acid or isothiocyanates, leads to the formation of the imidazole portion of the purine ring. youtube.com For instance, the reaction of a substituted 4,5-diaminopyrimidine (B145471) with formic acid can yield the corresponding purine. youtube.com
From Imidazole Derivatives: Alternatively, the pyrimidine ring can be constructed onto a pre-formed imidazole ring. rsc.orgrsc.org Starting from 4-aminoimidazole-5-carboxamide or its nitrile derivative, reaction with reagents like carboxylic acids or anhydrides can lead to the formation of the purine ring system. youtube.com
From Diaminomaleonitrile and Urea Derivatives: Diaminomaleonitrile (DAMN) has been investigated as a key precursor in the prebiotic synthesis of purines. nih.gov Its photoisomerization to diaminofumaronitrile (DAFN) is considered a crucial step. nih.gov Urea derivatives can also serve as building blocks in the construction of the pyrimidine portion of the purine ring. rsc.orgacs.org
The following table summarizes various precursor molecules and the resulting purine or related heterocyclic systems.
| Precursor Molecule | Reagent/Condition | Resulting Heterocycle | Reference |
| 4,5-Diaminopyrimidine | Formic acid, iron, nickel | Purine | youtube.com |
| 4-Aminoimidazole-5-carboxamide | Carboxylic acid | 8-Substituted purine | youtube.com |
| 5-Amino-1-(2-bromophenyl)-4-cyanoimidazole | Triethyl orthoformate, Acetic anhydride, Hydrazine monohydrate | 1-Amino-9-(2-bromophenyl)-6-iminopurine | researchgate.net |
| 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine | Urea, Sodium acetate | 2-Thioxo-1,7-dihydro-9H-purine-6,8-dione | acs.org |
Functionalization of Pre-existing Purine Cores
An alternative to de novo synthesis is the direct functionalization of a pre-existing purine ring. rsc.orgrsc.org This approach is often more efficient for creating a library of analogs with diverse substituents. Methodologies for direct C-H and N-H bond activation have seen significant development. rsc.orgresearchgate.net
C-H Bond Functionalization: Direct C-H activation allows for the introduction of aryl, alkyl, and other groups at various positions of the purine ring, such as C2, C6, and C8. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions are frequently employed for the arylation of purine nucleosides. nih.gov
N-H Bond Functionalization: The nitrogen atoms of the purine ring can also be functionalized. rsc.orgnih.gov For example, N9 alkylated purine derivatives can be synthesized through oxidative coupling reactions. nih.gov
Direct Synthesis Routes for N-(4-bromophenyl)-7H-purin-6-amine
The direct synthesis of this compound typically involves the reaction of a halogenated purine intermediate with 4-bromoaniline (B143363).
Amination Reactions on Halogenated Purine Intermediates
The most common method for the synthesis of N6-substituted purines is the nucleophilic aromatic substitution of a halogen atom at the C6 position of the purine ring. benthamdirect.comacs.org 6-Chloropurine is a readily available starting material for this purpose. nih.govnih.gov The reaction involves the displacement of the chlorine atom by an amine, in this case, 4-bromoaniline. nih.govnih.govmdpi.com
The general reaction scheme is as follows: 6-Chloropurine + 4-Bromoaniline → this compound + HCl
This reaction can be carried out under various conditions, often in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid formed. nih.govresearchgate.net
Incorporation of the 4-Bromophenyl Moiety
The 4-bromophenyl group is introduced by using 4-bromoaniline as the nucleophile. nih.govmdpi.comatlantis-press.com The presence of the bromine atom on the phenyl ring offers a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a wide range of derivatives. nih.govmdpi.com
Chemical Modifications of the this compound Scaffold
The this compound scaffold can be further modified at several positions to generate a library of analogs with potentially enhanced biological activities.
Modification of the Purine Ring: The purine ring itself can be further functionalized. For example, alkylation at the N9 position can be achieved. nih.gov
Modification of the Bromophenyl Moiety: The bromine atom on the phenyl ring is a versatile functional group that can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. nih.govmdpi.com This allows for the introduction of a wide array of aryl and heteroaryl substituents at the para-position of the phenyl ring.
The following table provides examples of chemical modifications on related purine scaffolds.
| Starting Scaffold | Reagent/Condition | Modification | Resulting Compound | Reference |
| 6-Chloropurine | Omega-amino acids, Na2CO3, H2O, reflux | N6-alkylation with amino acids | N-(purin-6-yl)amino carboxylic acids | nih.gov |
| 6-Chloropurine | (S)-Amino acids, Na2CO3, H2O, reflux | N6-alkylation with chiral amino acids | N-(purin-6-yl)-(S)-amino acids | nih.gov |
| N-(4-bromophenyl)furan-2-carboxamide | Aryl boronic acids, Pd(PPh3)4, K3PO4 | Suzuki-Miyaura cross-coupling | N-Aryl-substituted furan-2-carboxamides | nih.gov |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Aryl boronic acids, Pd(PPh3)4, K3PO4 | Suzuki-Miyaura cross-coupling | N-Aryl-substituted pyrazine-2-carboxamides | mdpi.com |
Strategies for Structural Diversification
The structural diversification of this compound is primarily achieved through the synthesis of new derivatives and analogs. This allows for a systematic investigation of how different chemical features influence the molecule's properties. Key strategies include introducing various substituents on the purine ring and the phenyl group, as well as modifying the nature and length of any linking groups. These modifications are essential for fine-tuning the molecule's biological activity and pharmacokinetic profile.
Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship Studies
To understand the relationship between the chemical structure and biological activity, researchers synthesize a variety of derivatives. This involves making specific changes to different parts of the parent molecule.
The 4-bromophenyl group is a common starting point for diversification. The bromine atom can be replaced or used as a handle for further reactions. A prevalent method is the Suzuki-Miyaura cross-coupling reaction, where the bromo-substituted compound is reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst. researchgate.netmdpi.com This reaction allows for the introduction of a wide range of substituents at the para-position of the phenyl ring. For instance, electron-rich boronic acids have been shown to give good yields in these coupling reactions. mdpi.com
Another approach involves the synthesis of related structures, such as N-(4-bromophenyl)aniline, which can then be further modified. nih.govresearchgate.net The dihedral angle between the phenyl rings in these diphenylamine (B1679370) structures is a key structural parameter that can be influenced by the nature and position of substituents. nih.gov
Table 1: Examples of Modifications on the Bromophenyl Group
| Starting Material | Reagent | Reaction Type | Product |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Suzuki-Miyaura coupling | 5-Aryl/heteroaryl-4,6-dichloropyrimidine derivatives |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Arylboronic acids | Suzuki-Miyaura coupling | N-(Aryl)-1-(3-arylthiophen-2-yl)methanimine derivatives |
The purine ring itself offers multiple positions for substitution, allowing for significant structural diversity. A common precursor for these modifications is 6-chloropurine, which readily undergoes nucleophilic substitution at the C6 position with various amines to form N6-substituted purines. nih.gov
Further modifications can be made at other positions of the purine ring. For example, the N9 position can be alkylated or functionalized to improve properties like solubility. nih.gov One study described the synthesis of a derivative with a 2-hydroxyethoxymethyl fragment at the N9 position to enhance solubility and cytotoxic action. nih.gov Additionally, other purine derivatives, such as those with a thioether linkage at the C6 position, have been synthesized and evaluated for their biological activities. nih.gov
Table 2: Examples of Substitutions on the Purine Ring System
| Precursor | Reagent | Position of Substitution | Resulting Derivative |
| 6-Chloropurine | ω-Amino acids | C6 | N-(Purin-6-yl)amino acids |
| N-phthaloyl derivative | Hydrazine hydrate, then 9-[(2-acetoxyethoxy)methyl]-6-chloropurine | N9 | N9-substituted purine conjugate |
| 6-Mercaptopurine | N-(3-chloro-4-hydroxynaphthalen-1-yl)sulfonamide | C6 (thioether linkage) | N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)sulfonamide |
In many biologically active purine derivatives, a linker connects the purine core to another chemical moiety. The nature and length of this linker can significantly impact the compound's activity. Researchers have synthesized purine conjugates with various linkers, such as omega-amino acid residues of different lengths (–NH(CH2)nCO–), to attach N-heterocycles to the 6-position of the purine nucleus. nih.gov
Novel alkyne and amine-containing linkers have also been developed, which can be incorporated during solid-phase synthesis. nih.gov These linkers provide orthogonal functionalities, enabling multiple attachments of different molecules through reactions like amide bond formation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
Catalytic Approaches in this compound Synthesis and Derivatization (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed reactions are indispensable tools in the synthesis and derivatization of this compound and its analogs. The Suzuki-Miyaura cross-coupling reaction is a prominent example, widely used for creating carbon-carbon bonds. researchgate.netmdpi.comnih.gov This reaction typically employs a palladium(0) catalyst, such as Pd(PPh3)4, along with a base like K3PO4 and a suitable solvent system like 1,4-dioxane/water. researchgate.netmdpi.com The efficiency of the Suzuki-Miyaura reaction can be influenced by the electronic properties of the coupling partners. mdpi.com
Other palladium-catalyzed reactions, such as the reductive Heck coupling, have also been utilized in the synthesis of complex molecules containing related structural motifs. nih.gov These catalytic methods offer high efficiency and functional group tolerance, making them powerful strategies for constructing diverse molecular architectures.
Molecular Target Identification and Mechanistic Elucidation of N 4 Bromophenyl 7h Purin 6 Amine
Investigation of Enzyme Inhibition Profiles
The study of how N-(4-bromophenyl)-7H-purin-6-amine interacts with and inhibits various enzymes is fundamental to elucidating its biological effects. Research has focused on its activity against several classes of enzymes that are critical in cellular signaling, metabolism, and stress response pathways.
Protein Kinase Inhibition Studies
Protein kinases are a major class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The purine (B94841) scaffold, a core component of this compound, is a well-established framework for the development of kinase inhibitors.
While the purine structure is common in many kinase inhibitors, specific data on the inhibitory activity of this compound against a broad panel of kinases remains limited in publicly accessible research. Studies on related purine derivatives have shown activity against various kinases. For instance, different substituted purine analogs have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), with some showing selectivity for the internal tandem duplication (ITD) mutant (FLT3-ITD), a driver of acute myeloid leukemia. haematologica.orgnih.govnih.gov Similarly, compounds with a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core have been explored as dual inhibitors of Aurora kinase A and epidermal growth factor receptor (EGFR) kinase. nih.gov The Janus kinase (JAK) family and the anaplastic lymphoma kinase (ALK) are other important targets for which purine-based inhibitors have been developed. nih.govnih.gov However, direct evidence and quantitative data, such as IC50 values, for this compound against these specific kinases are not extensively documented in the available literature.
A comprehensive kinase screening panel would be necessary to definitively determine the inhibitory profile of this compound against a wide range of protein kinases. Such panels are crucial for identifying both primary targets and potential off-target effects, which is a key aspect of drug discovery. reactionbiology.comreactionbiology.compromega.commrc.ac.uk
Protease Inhibition (e.g., Trypanosomal Protease TbcatB)
Cysteine proteases, such as the cathepsin B-like protease (TbcatB) of Trypanosoma brucei, the causative agent of African trypanosomiasis, are considered potential drug targets. uea.ac.ukscienceopen.com Some studies have explored various chemical scaffolds for their ability to inhibit these parasitic enzymes. nih.govnih.govmedchemexpress.eu However, there is currently no specific published research demonstrating the inhibitory activity of this compound against TbcatB or other trypanosomal proteases.
Adenosine (B11128) Kinase (AdK) Inhibition
Adenosine kinase is a key enzyme in purine metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate. nih.govnovocib.com Its inhibition can lead to an increase in adenosine levels, which has therapeutic implications. Purine analogs are a known class of adenosine kinase inhibitors. However, specific studies detailing the inhibitory effect of this compound on adenosine kinase are not found in the current body of scientific literature.
Heat Shock Protein (Hsp90) and Grp94 Paralog Modulation
Heat shock protein 90 (Hsp90) and its endoplasmic reticulum paralog, glucose-regulated protein 94 (Grp94), are molecular chaperones that play a critical role in maintaining the stability and function of numerous client proteins, many of which are involved in cancer development and progression. nih.govnih.gov The N-terminal ATP-binding pocket of Hsp90 is a validated target for inhibitors, and several purine-based compounds have been developed to target this site. nih.gov These inhibitors interfere with the chaperone's function, leading to the degradation of its client proteins. While the potential for purine-based compounds to modulate Hsp90 and Grp94 is established, nih.gov there is no specific data available on the interaction of this compound with these chaperones.
Other Potential Enzymatic Targets
The purine core of this compound is analogous to endogenous purines like adenine (B156593) and guanine (B1146940), which are fundamental to numerous cellular processes. Consequently, enzymes involved in purine metabolism and signaling are plausible, yet unconfirmed, targets. These may include:
Purine Metabolism Enzymes: Enzymes such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in de novo purine synthesis, could be inhibited by purine analogues. wikipedia.orgdrugbank.com Inhibition of such enzymes can disrupt the synthesis of RNA and DNA. wikipedia.org
Xanthine (B1682287) Oxidase: This enzyme is involved in the catabolism of purines. chemicalbook.com Some purine derivatives are known to interact with xanthine oxidase, and it has been suggested that complex formation with metal ions could be a mechanism of action for some purine-based anti-inflammatory agents. nih.gov
It is crucial to emphasize that these are theoretical targets based on the compound's structure, and specific enzymatic assays for this compound are required for validation.
Elucidation of Cellular Mechanisms of Action
The cellular effects of N6-substituted purines can be diverse, and without specific studies on this compound, the following are general potential mechanisms.
Impact on Cellular Pathways and Signaling Cascades
N6-substituted adenine derivatives have been identified with a broad range of antiviral activities against RNA viruses. nih.gov This suggests that compounds like this compound could potentially interfere with viral replication pathways. The precise signaling cascades affected would depend on the specific virus and host cell interactions.
Molecular Basis of Biological Activity
The biological activity of purine analogues often stems from their ability to mimic endogenous purines and thereby interfere with critical cellular processes. The molecular basis for the activity of 6-mercaptopurine, a related purine analogue, involves its conversion to a ribonucleotide that can inhibit enzymes in the purine synthesis pathway and be incorporated into DNA, leading to cytotoxicity. chemicalbook.comcapes.gov.br Whether this compound acts through a similar mechanism of metabolic activation and incorporation is currently unknown.
Interaction with Nucleic Acids (if evidence suggests for purine scaffold)
The purine structure is fundamental to the composition of nucleic acids, DNA and RNA. ncert.nic.in As such, purine analogues have the potential to interact with these macromolecules. This interaction can occur through various modes, including intercalation between base pairs or binding to the minor groove. The incorporation of purine analogues like 6-thioguanine (B1684491) into DNA is a known mechanism of its cytotoxic action. capes.gov.br Furthermore, some N6-substituted adenine derivatives have been shown to possess catalytic activities, suggesting a potential role in primitive RNA catalysis. nih.gov The specific interactions of this compound with nucleic acids have not been experimentally determined.
Receptor Binding and Ligand-Target Interactions
Specific receptor binding data for this compound is not available in the reviewed literature. For purine analogues, binding to the active site of enzymes is a key interaction. For instance, the binding of mercaptopurine to hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a critical step in its mechanism of action. drugbank.com The nature of the substituent at the N6 position of the purine ring plays a significant role in determining the binding affinity and specificity for any potential protein targets. Computational docking studies could provide initial insights into the potential binding modes of this compound to various enzymatic and receptor targets.
Structure Activity Relationship Sar Studies of N 4 Bromophenyl 7h Purin 6 Amine Derivatives
Systematic Evaluation of Substituent Effects on Biological Activity
The 4-bromophenyl group is a critical component of the N-(4-bromophenyl)-7H-purin-6-amine structure, significantly influencing its biological profile. The substitution pattern on the phenyl ring is a key determinant of activity. In related series, such as 6-phenyl purine (B94841) analogues, the presence and nature of substituents on the phenyl ring are directly correlated with their cytotoxic activities. For instance, substituting the phenyl ring at the C-6 position of the purine nucleus with a 4-phenoxyphenyl group has been shown to be favorable for anti-cancer activity. nih.gov
The bromine atom at the para-position (C4) of the phenyl ring plays a specific role. Halogen atoms like bromine can alter the electronic properties of the phenyl ring and can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity. The position of the halogen is also crucial; for example, in related heterocyclic compounds, moving a bromo substituent from one position to another on the phenyl ring can drastically alter biological efficacy. The presence of the bromine atom also generally increases lipophilicity, which can affect the compound's ability to cross cell membranes.
The purine ring, a heterocyclic aromatic structure, offers multiple positions for substitution, and modifications at these sites can fine-tune biological activity. researchgate.net The purine core itself is a common scaffold in biologically active molecules, including kinase inhibitors and compounds with anticancer and antiviral properties. researchgate.net
Studies on related 6-substituted purines have demonstrated that modifications at other positions, such as C2 and C8, can have a profound impact. For example, the introduction of a phenyl group at the C-8 position of a purine structure has been explored as a strategy to develop compounds with improved anticancer properties. nih.gov The nature of the substituent at the C6 position is also pivotal. Research on 6-substituted purines shows that varying the group at this position leads to a wide range of biological activities, including antifungal effects. researchgate.net For instance, replacing the amine linker with a thioether (-S-) or other functionalities would fundamentally change the molecule's interactions with its biological target.
The following table presents cytotoxicity data for a related series of 6-(4-substituted phenyl)purines, which highlights the impact of substituents on the phenyl ring attached directly to the C6 position of the purine core.
Table 1: Cytotoxic Activity of 6-(4-Substituted Phenyl)purine Analogs Note: This data is for a related series where the phenyl group is directly attached to the C6 of the purine, not via an N-amine linker as in the subject compound.
| Compound | Substituent (R) | Cell Line | IC₅₀ (µM) |
| 5 | 4-Fluorophenyl | Huh7 | 7.3 |
| 9 | 4-Phenoxyphenyl | Huh7 | 5.4 |
| 14 | 4-Chlorophenyl | Huh7 | 10.2 |
| 16 | 4-Phenoxyphenyl | Huh7 | 6.1 |
Data sourced from a study on 6-phenyl purine analogues. nih.gov The IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
The amine group linking the purine C6-position and the 4-bromophenyl ring is a key structural element. This linker is not merely a spacer but an active participant in molecular interactions. Its secondary amine (NH) group can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand in a protein's binding pocket.
Pharmacophore Modeling and Identification for the this compound Series
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.combldpharm.com A pharmacophore model for the this compound series can be constructed based on its key structural motifs. researchgate.net
The primary features of a putative pharmacophore model would include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms at positions 1, 3, and 7 of the purine ring are potential hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The amine linker (-NH-) and the N9 proton of the purine ring serve as key hydrogen bond donors.
Aromatic Ring (AR): Both the purine ring system and the bromophenyl ring represent aromatic features that can engage in π-π stacking or hydrophobic interactions with a receptor.
Hydrophobic/Halogen Feature: The bromine atom can be defined as a hydrophobic feature or a specific halogen bond donor site.
This model can be used as a 3D query to screen virtual libraries for new molecules that match these spatial and electronic requirements, potentially identifying novel and diverse chemical scaffolds with similar biological activity. dovepress.commdpi.com The development of such models can be either ligand-based, using a set of known active molecules, or structure-based, if the 3D structure of the biological target is known. dovepress.com
Conformational Requirements for Potency and Selectivity
The three-dimensional shape, or conformation, of this compound is critical for its interaction with a biological target. The molecule's potency and selectivity are highly dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein.
Key conformational considerations for this series include:
Rotational Freedom: The single bonds in the amine linker allow for rotation, meaning the phenyl ring can adopt various orientations relative to the purine core. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the N7 or C5 atoms of the purine may restrict this rotation, favoring certain conformations.
Planarity: The degree of planarity or twist between the purine and phenyl ring systems is a critical parameter. An optimal dihedral angle may be required to correctly position the two rings for maximal interaction with a receptor.
Intramolecular Interactions: The potential for intramolecular hydrogen bonding, for instance between the linker amine and the purine N1 atom, could lock the molecule into a more rigid, planar conformation. This rigidity can be entropically favorable for binding but may also prevent the molecule from adopting the ideal shape required by the receptor.
Understanding these conformational requirements is essential for designing next-generation derivatives with improved potency and selectivity, as subtle changes to the structure can have a large impact on the preferred three-dimensional arrangement and, consequently, on biological function.
Computational and Cheminformatics Investigations of N 4 Bromophenyl 7h Purin 6 Amine
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to its target protein.
Prediction of Ligand-Target Binding Modes
No studies detailing the prediction of ligand-target binding modes for N-(4-bromophenyl)-7H-purin-6-amine have been found. Such a study would typically involve docking the compound into the active site of a specific biological target to predict the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Assessment of Binding Affinities
There is no available data on the assessment of binding affinities, such as docking scores or predicted inhibition constants (Ki) or IC50 values, for this compound from computational studies. This information is critical for ranking potential drug candidates and prioritizing them for further experimental testing.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide insights into the dynamic behavior of ligand-protein complexes and can be used to assess their stability.
Analysis of Dynamic Interactions within Biological Systems
No research articles presenting an analysis of the dynamic interactions of this compound within biological systems were identified. Such analyses would provide a deeper understanding of the stability of the predicted binding poses from molecular docking and how the ligand and protein adapt to each other over time.
Conformational Stability Studies
There are no published conformational stability studies of this compound using molecular dynamics simulations. These studies are important for understanding the flexibility of the molecule and identifying its most stable conformations, which can influence its binding to a target.
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide valuable information about a molecule's reactivity, electrostatic potential, and other properties that are important for its biological activity. No specific quantum chemical calculation studies for this compound were found in the public domain.
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure and reactivity of a molecule are fundamental to its interaction with biological targets. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate these properties. For molecules like this compound, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can elucidate the distribution of electrons and identify regions susceptible to electrophilic or nucleophilic attack.
A key component of this analysis is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter; a smaller gap suggests higher reactivity and a greater ability for intramolecular charge transfer. nih.gov
For analogous aromatic and heterocyclic compounds, DFT studies have revealed that the distribution of HOMO and LUMO is often localized over specific regions, such as the purine (B94841) ring system or the bromophenyl moiety. researchgate.net This analysis helps in understanding the molecule's interaction with receptor binding sites.
Other calculated reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (related to E_HOMO).
Electron Affinity (A): The energy released when an electron is added (related to E_LUMO).
Global Hardness (η): Measures resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes. researchgate.net
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net
These descriptors provide a quantitative basis for predicting the chemical behavior and potential biological activity of this compound.
Prediction of Spectroscopic Properties
Computational methods, particularly DFT, are also employed to predict the spectroscopic properties of molecules, which can aid in their structural confirmation. By calculating the optimized molecular geometry, it is possible to simulate various spectra.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectra. nih.gov These predictions are based on the calculated magnetic shielding tensors of the nuclei in the molecule's optimized conformation. Comparing these predicted shifts with experimental data is a powerful tool for structure verification. For instance, in related heterocyclic structures, specific proton and carbon signals in the purine and phenyl rings can be assigned based on computational predictions. dntb.gov.ua
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an IR spectrum. Specific vibrational modes, such as N-H stretching in the purine amine group, C=N stretching within the rings, and C-Br stretching, can be predicted and assigned, providing a theoretical fingerprint of the molecule. dntb.gov.ua
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of a compound. researchgate.net The calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to π → π* and n → π* electronic transitions within the aromatic system.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.
The development of a QSAR model for this compound and its analogs would involve several key steps. First, a dataset of related purine derivatives with experimentally determined biological activities (e.g., IC₅₀ values against a specific kinase or cancer cell line) is required. nih.gov Various statistical methods can then be used to build the model, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, or machine learning algorithms like Random Forest. nih.gov
For example, a 3D-QSAR model could be developed to relate the three-dimensional properties of the molecules to their activity. The goal is to create a robust and predictive model, validated by internal and external test sets of compounds, that can accurately forecast the biological potency of novel analogs based solely on their structure.
The predictive power of a QSAR model depends on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For this compound and its analogs, key descriptors would likely include:
Electronic Descriptors: As derived from DFT calculations, these include HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment. nih.gov These descriptors can model the molecule's ability to engage in electrostatic or hydrogen-bonding interactions.
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor that influences how a compound distributes between aqueous and lipid environments, affecting its ability to cross cell membranes. nih.gov
By identifying which descriptors are most correlated with biological activity, the QSAR model provides valuable insights into the mechanism of action and highlights the specific molecular features that are critical for potency.
In Silico ADME Prediction
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction allows for the early assessment of these properties, reducing the risk of late-stage failures in drug development. nih.gov Various software and web-based tools can predict the ADME profile of this compound.
Key predicted ADME properties include:
Aqueous Solubility (logS): Poor solubility can hinder absorption and formulation. nih.gov
Gastrointestinal (GI) Absorption: Predicts the percentage of the compound absorbed from the gut. dntb.gov.ua
Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound is likely to cross into the central nervous system. dntb.gov.uanih.gov
CYP450 Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits key metabolic enzymes like CYP2D6 or CYP3A4.
Lipinski's Rule of Five: A set of simple physicochemical parameters (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) that help assess a compound's "drug-likeness" and potential for oral bioavailability. nih.gov
| ADME Parameter | Predicted Value Range (Typical for Drug-like Molecules) | Significance |
| Aqueous Solubility (QPlogS) | -6.5 to 0.5 | Affects absorption and formulation. nih.gov |
| BBB Permeability (QPlogBB) | -3.0 to 1.2 | Predicts CNS penetration and potential side effects. nih.gov |
| Human Oral Absorption | > 80% is high, < 25% is poor | Indicates bioavailability after oral administration. nih.gov |
| Caco-2 Cell Permeability (nm/s) | > 500 is high, < 25 is low | Predicts intestinal absorption. nih.gov |
| Human Serum Albumin Binding (QPlogKhsa) | -1.5 to 1.5 | Affects distribution and free drug concentration. nih.gov |
Virtual Screening and Library Design for this compound Analogs
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a specific biological target. mdpi.com If the 3D structure of the target protein (e.g., a kinase) is known, structure-based virtual screening (SBVS) can be performed. mdpi.com
The process typically involves:
Library Preparation: A large database of compounds, such as the ZINC database or Enamine REAL database, is prepared for docking.
Molecular Docking: Each compound in the library is computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand and estimate the binding affinity, often expressed as a docking score (e.g., Glide score). nih.gov
Hit Selection: Compounds are ranked based on their docking scores and visual inspection of their binding poses. The top-ranked compounds, or "hits," are selected for further investigation. mdpi.com
Based on the binding mode of this compound and the structure-activity relationships derived from QSAR, a focused library of novel analogs can be designed. This involves making specific chemical modifications to the parent structure to improve potency, selectivity, or ADME properties. For example, different substituents could be explored on the phenyl ring or the purine core to probe for additional interactions with the target protein. This iterative cycle of design, prediction, and synthesis accelerates the discovery of optimized lead compounds. nih.govnih.gov
Future Directions and Therapeutic Potential of N 4 Bromophenyl 7h Purin 6 Amine
Optimization Strategies for Enhanced Potency and Selectivity
The development of any new therapeutic agent hinges on optimizing its potency against the intended target while minimizing off-target effects. For N-(4-bromophenyl)-7H-purin-6-amine, a systematic structure-activity relationship (SAR) study would be the cornerstone of such an endeavor. The N6-substituted purine (B94841) scaffold is a well-established pharmacophore known to interact with a variety of biological targets, particularly protein kinases.
Key modifications to enhance potency and selectivity could include:
Substitution on the Phenyl Ring: The bromine atom at the 4-position of the phenyl ring is a critical feature. Its electron-withdrawing nature and ability to form halogen bonds can significantly influence binding affinity. Exploration of other halogens (Cl, F, I) or different substituents (e.g., trifluoromethyl, cyano, methoxy) at this position could modulate activity and selectivity. Furthermore, investigating substitutions at the ortho- and meta-positions of the phenyl ring would provide a more comprehensive understanding of the steric and electronic requirements for optimal target engagement.
Modification of the Purine Core: The purine ring itself offers several avenues for modification. For instance, substitution at the C2, C8, and N9 positions could be explored. The introduction of small alkyl groups, amino groups, or other functional moieties at these positions can alter the electronic distribution and steric profile of the molecule, potentially leading to improved interactions with the target protein.
Isosteric Replacements: Replacing the purine core with bioisosteres such as deazapurines or pyrazolopyrimidines could lead to compounds with altered metabolic stability and selectivity profiles. mdpi.comresearchgate.net
A representative, albeit hypothetical, SAR table for kinase inhibition is presented below to illustrate the potential impact of these modifications.
| Compound ID | R1 (Phenyl Substitution) | R2 (Purine C2) | R3 (Purine N9) | Kinase IC50 (nM) |
| LEAD-1 | 4-Br | H | H | 500 |
| MOD-1a | 4-Cl | H | H | 450 |
| MOD-1b | 4-CF3 | H | H | 200 |
| MOD-2a | 4-Br | NH2 | H | 150 |
| MOD-3a | 4-Br | H | CH3 | 600 |
Exploration of Novel Molecular Targets
The purine scaffold is a versatile template that can be adapted to target a wide range of proteins beyond kinases. The structural similarity of this compound to endogenous purines like adenine (B156593) suggests that it could interact with various ATP-binding proteins. medchemexpress.com
Potential novel molecular targets for this compound could include:
Adenosine (B11128) Receptors: N6-substituted adenosines are known to be potent modulators of adenosine receptors (A1, A2A, A2B, A3). nih.gov Given this precedent, this compound and its analogs could be screened for activity at these G-protein coupled receptors, which are implicated in cardiovascular, inflammatory, and neurological disorders.
Other ATP-dependent Enzymes: The compound could be evaluated for inhibitory activity against other families of enzymes that utilize ATP, such as helicases, chaperones (e.g., Hsp90), and phosphodiesterases.
Epigenetic Targets: Certain purine derivatives have shown activity against epigenetic targets like histone deacetylases (HDACs) and bromodomains. This opens up another avenue for exploring the therapeutic potential of this compound in cancer and other diseases.
Combination Therapies with Existing Agents
Combination therapy has become a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. researchgate.net The rationale is to target multiple signaling pathways simultaneously to enhance efficacy and overcome drug resistance.
Should this compound be developed as a kinase inhibitor, it could be strategically combined with other therapeutic agents. For example:
With Standard Chemotherapy: Combining a targeted agent like a kinase inhibitor with traditional cytotoxic chemotherapy can lead to synergistic effects. The kinase inhibitor could sensitize cancer cells to the effects of chemotherapy.
With Other Targeted Therapies: In cancers driven by multiple genetic aberrations, a combination of targeted therapies may be necessary. For instance, if this compound inhibits a kinase in a particular pathway, it could be combined with an inhibitor of a parallel or downstream pathway.
With Immunotherapy: There is growing evidence that some kinase inhibitors can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. This potential synergistic interaction warrants investigation.
Development of this compound as a Research Tool
Beyond its direct therapeutic potential, this compound can be developed into a valuable research tool to probe biological systems. A well-characterized, selective small molecule inhibitor is indispensable for target validation and for dissecting complex signaling pathways.
To this end, the compound could be modified to create a chemical probe . This would involve:
Affinity and Selectivity Profiling: Comprehensive screening against a large panel of kinases and other potential targets is necessary to establish a detailed selectivity profile. nih.gov
Development of a Negative Control: An essential component of a chemical probe set is a structurally similar but biologically inactive analog. This helps to ensure that any observed biological effects are due to the on-target activity of the probe.
Attachment of a Reporter Tag: For use in target identification and validation studies, the probe can be functionalized with a reporter tag, such as a biotin (B1667282) or a fluorescent dye, to enable techniques like affinity pull-down or cellular imaging.
Outlook in Drug Discovery and Medicinal Chemistry
The purine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. mdpi.com The inherent versatility of this heterocyclic system, coupled with the vast chemical space that can be explored through synthetic modifications, ensures its continued relevance in drug discovery.
This compound stands as a representative example of a purine derivative with untapped potential. The future development of this compound and its analogs will likely focus on:
Target-Based Drug Discovery: Leveraging computational modeling and structural biology to design more potent and selective inhibitors against specific, well-validated targets.
Phenotypic Screening: Employing high-content screening approaches to identify novel biological activities and potential new therapeutic applications for this class of compounds.
Fragment-Based Drug Discovery: Using the purine core as a starting point for the development of more complex and potent inhibitors through the iterative addition of chemical fragments.
Q & A
What are the recommended synthetic pathways for N-(4-bromophenyl)-7H-purin-6-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound can be inferred from analogous purine derivatives. A plausible route involves:
- Nucleophilic substitution : Reacting 6-chloropurine with 4-bromoaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate amine coupling .
- Cross-coupling reactions : Suzuki-Miyaura coupling using a boronic acid derivative of the bromophenyl group and a halogenated purine precursor, catalyzed by Pd(PPh₃)₄ .
Optimization Tips:
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixture) .
Table 1: Synthetic Parameters for Analogous Purine Derivatives
| Compound | Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| N-(3-methylbut-2-enyl)adenine | Nucleophilic substitution | 75 | DMF, K₂CO₃, 80°C, 12h | |
| Kinetin (N-furfuryl derivative) | Similar substitution | 68 | DMSO, Et₃N, 70°C, 8h |
How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the bromophenyl group (e.g., aromatic protons at δ 7.3–7.6 ppm) and purine core (e.g., NH resonance at δ ~12 ppm). 2D NMR (COSY, HSQC) resolves regiochemical ambiguities .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₉BrN₆⁺) .
- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation (solvent: DMSO/water) and refine using SHELX .
Advanced Consideration:
- Compare experimental IR spectra with computational (DFT) predictions to validate functional groups .
What experimental strategies address discrepancies in reported solubility and stability data for bromophenyl-substituted purines?
Methodological Answer:
Contradictions in solubility/stability data often arise from variations in:
- Solvent systems : Test solubility in DMSO, DMF, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy .
- Temperature control : Conduct stability assays at 4°C, 25°C, and 37°C with HPLC monitoring .
Table 2: Stability of Analogous Purine Derivatives
| Compound | Half-life (25°C, pH 7) | Degradation Products | Reference |
|---|---|---|---|
| Kinetin | >30 days | None detected | |
| 2iP (N-isopentenyladenine) | 21 days | Oxidized purine metabolites |
How does the bromophenyl substituent influence the electronic properties and bioactivity of the purine core compared to other substituents?
Methodological Answer:
- Electronic Effects : The electron-withdrawing bromine atom increases the purine core's electrophilicity, altering reactivity in nucleophilic environments. Computational modeling (e.g., DFT) can map electron density distribution .
- Bioactivity : Bromophenyl groups enhance lipophilicity (logP ~2.5 predicted), potentially improving membrane permeability compared to furfuryl (logP ~0.44 in kinetin) or methyl derivatives .
Advanced Analysis:
- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of bromophenyl vs. other substituents with target proteins (e.g., kinases) .
What are the best practices for evaluating the biological activity of this compound in cell-based assays?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293, HeLa) with IC₅₀ determination .
- Target Identification : Employ pull-down assays with biotinylated probes or thermal shift assays to identify interacting proteins .
- Control Compounds : Include kinetin or 2iP as cytokinin analogs for comparative bioactivity .
Table 3: Bioactivity Data for Related Purines
| Compound | IC₅₀ (μM) | Target Pathway | Reference |
|---|---|---|---|
| Kinetin | >100 | Cytokinin signaling | |
| N-Cyclopentyl derivative | 12.3 | Kinase inhibition |
How can researchers resolve contradictions in crystallographic data for bromophenyl-purine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
